molecular formula C9H15NO3 B1392990 N-tert-Butyl-2-methylene-succinamic acid CAS No. 1089330-58-4

N-tert-Butyl-2-methylene-succinamic acid

Cat. No.: B1392990
CAS No.: 1089330-58-4
M. Wt: 185.22 g/mol
InChI Key: USLAZOKCZQHCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N-tert-Butyl-2-methylene-succinamic acid involves several steps. One common synthetic route includes the reaction of tert-butylamine with maleic anhydride to form N-tert-butylmaleamic acid. This intermediate is then subjected to a methylenation reaction using a suitable methylenating agent, such as diazomethane, to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-tert-Butyl-2-methylene-succinamic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

N-tert-Butyl-2-methylene-succinamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-methylene-succinamic acid involves its interaction with specific molecular targets and pathways. The methylene group in its structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

N-tert-Butyl-2-methylene-succinamic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(tert-butylamino)-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(8(12)13)5-7(11)10-9(2,3)4/h1,5H2,2-4H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLAZOKCZQHCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-Butyl-2-methylene-succinamic acid
Reactant of Route 2
Reactant of Route 2
N-tert-Butyl-2-methylene-succinamic acid
Reactant of Route 3
Reactant of Route 3
N-tert-Butyl-2-methylene-succinamic acid
Reactant of Route 4
Reactant of Route 4
N-tert-Butyl-2-methylene-succinamic acid
Reactant of Route 5
N-tert-Butyl-2-methylene-succinamic acid
Reactant of Route 6
N-tert-Butyl-2-methylene-succinamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.